(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid
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Overview
Description
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and other nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Scientific Research Applications
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid is used in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid involves its reactivity as a protected amino acid The Boc group provides stability during synthetic transformations, and its removal under acidic conditions allows for further functionalization
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(Tert-butoxy)carbonylamino]-2-phenylacetic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
The presence of the bromine atom in (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid makes it particularly useful for nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMULXPVQWEJG-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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